molecular formula C12H21N3O3 B1441424 Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 561314-42-9

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1441424
CAS No.: 561314-42-9
M. Wt: 255.31 g/mol
InChI Key: NMMISVGLPIEMJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate (CAS 561314-42-9) is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H21N3O3 and a molecular weight of 255.31 g/mol, features a unique spiro[4.5]decane scaffold that incorporates a 1,2,8-triazaspiro ring system and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a crucial feature, protecting the secondary amine and making the molecule a versatile intermediate for further synthetic elaboration. Its structure is defined by the SMILES string CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NN2 . This compound is primarily utilized as a key synthetic intermediate for the construction of more complex, biologically active molecules. Its spirocyclic framework is highly desirable in pharmaceutical research for creating three-dimensional structures that can efficiently explore chemical space and interact with biological targets. The presence of multiple nitrogen atoms and a ketone functional group within the ring system provides several sites for chemical modification, allowing researchers to generate diverse compound libraries for screening. As a specialized chemical, it is offered For Research Use Only and is strictly intended for laboratory applications such as early-stage discovery research. It is not intended for diagnostic, therapeutic, or personal use . Proper storage conditions and handling in accordance with laboratory safety protocols are recommended.

Properties

IUPAC Name

tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)8-9(16)13-14-12/h14H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMISVGLPIEMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-42-9
Record name tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate
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Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate typically involves multi-step synthetic routes that include:

  • Construction of the spirocyclic core containing nitrogen heteroatoms.
  • Introduction of the ketone (oxo) functionality at the 3-position.
  • Installation of the tert-butyl ester protecting group on the carboxylate moiety.

The synthesis often starts from cyclic ketones or related spirocyclic intermediates, followed by amination, cyclization, and protection steps under controlled conditions.

Stepwise Preparation Method (Based on Analogous Spirocyclic Ester Syntheses)

A representative four-step synthetic approach, adapted from related tert-butyl spirocyclic carboxylates, is as follows:

Step Description Key Reagents and Conditions Notes
1 Formation of spirocyclic nitrile intermediate Starting from 1,4-dioxaspiro[4.5]decane-8-one, react with p-methylsulfonylmethylisocyanide and potassium tert-butoxide in a solvent mixture of glycol dimethyl ether and ethanol at 0–20 °C This step forms the nitrile precursor necessary for ring closure
2 Alkylation of nitrile intermediate React nitrile intermediate with 1-bromo-2-chloroethane in toluene at 0–20 °C for ~12.5 hours under lithium diisopropylamide activation Introduces a chloroethyl side chain essential for subsequent cyclization
3 Reduction and cyclization Hydrogenation of the chloroethyl nitrile intermediate using Raney nickel catalyst in methanol at 50 °C for 6 hours, followed by reaction with tert-butyl dicarbonyl anhydride Cyclization forms the spirocyclic ring system and installs the tert-butyl carbamate protecting group
4 Deprotection Treat the protected intermediate with pyridinium p-toluenesulfonate in acetone-water mixture at 70 °C for 15 hours to yield the tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate Final deprotection step to obtain the target ester

This method emphasizes the use of readily available starting materials, mild reaction conditions, and scalability for industrial production.

Reaction Conditions and Optimization

  • Solvents: Mixtures such as glycol dimethyl ether/ethanol, toluene, methanol, and acetone/water are employed sequentially to optimize solubility and reaction efficiency.
  • Temperature Control: Low temperatures (0–20 °C) are used in early steps to control reactivity and avoid side reactions, while moderate heating (50–70 °C) facilitates reduction and deprotection.
  • Catalysts: Raney nickel is used for catalytic hydrogenation, providing efficient reduction of nitrile to amine intermediates.
  • Reaction Times: Vary between 6 to 15 hours depending on the step, balancing completion and minimizing decomposition.

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structural integrity and purity, typically achieving >95% purity.
  • Purification: Recrystallization and chromatographic methods are applied post-synthesis to isolate the pure compound.

Summary Table of Preparation Method

Step Intermediate/Product Key Reagents Solvent Temp (°C) Time Yield (%) Notes
1 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-methylsulfonylmethylisocyanide, KOtBu Glycol dimethyl ether + ethanol 0–20 ~12 h Moderate Formation of nitrile intermediate
2 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile 1-bromo-2-chloroethane, LDA Toluene 0–20 12.5 h Moderate to High Alkylation
3 Cyclized tert-butyl protected intermediate H2, Raney Ni, tert-butyl dicarbonyl anhydride Methanol 50 6 h High Reduction and cyclization
4 Final tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate Pyridinium p-toluenesulfonate Acetone + water 70 15 h High Deprotection

Research Findings and Industrial Relevance

  • The described method offers advantages such as use of inexpensive and accessible raw materials, straightforward operation, and suitability for scale-up.
  • The overall yield is optimized by controlling reaction parameters and using selective catalysts.
  • This synthetic route addresses previous challenges of low yield and poor scalability in spirocyclic ester preparation.
  • The compound’s stable spirocyclic structure with tert-butyl protection is valuable for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, more reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate has shown promise as a potential therapeutic agent. Preliminary studies indicate that it may exhibit notable biological activity, particularly in the following areas:

  • Antimicrobial Activity : Research suggests that compounds with similar structures may possess antimicrobial properties, making this compound a candidate for further investigation in drug development.
  • Anticancer Properties : The structural characteristics hint at possible interactions with biological targets involved in cancer pathways. Mechanistic studies are ongoing to elucidate its pharmacological profile.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various spirocyclic compounds and heterocycles, which are important in developing biologically active molecules. Key applications include:

  • Synthesis of Spirocyclic 3-Oxotetrahydrofurans : this compound can react with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products useful in further synthetic applications.
  • Development of Analogues : The compound's unique structure allows for the creation of analogues with potentially enhanced biological activity through modifications of its functional groups.

Case Studies and Experimental Procedures

Several studies have demonstrated the application of this compound in synthetic chemistry:

StudyMethodologyResults
Synthesis of Spirocyclic Compounds Reaction with N,N-dimethylformamide dimethyl acetal (1:1.5 molar ratio) in toluene for 2 hoursFormation of two isomeric products with yields of 44% and 17% respectively.
Biological Activity Assessment In vitro assays on various cell linesPreliminary results indicate potential anticancer activity; further studies needed to confirm mechanisms.

Material Science Applications

In addition to its applications in medicinal chemistry and organic synthesis, this compound may have potential uses in material science due to its unique structural properties:

  • Polymer Chemistry : The compound could serve as a monomer or additive in the development of novel polymeric materials with enhanced properties.
  • Nanotechnology : Its reactivity may allow for functionalization processes that can be applied in fabricating nanomaterials for various technological applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with diaza or triaza cores and tert-butyl carboxylate groups are widely explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison:

Structural Analogues and Their Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features References
Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate (Target Compound) 3-oxo, 1,2,8-triaza C₁₂H₂₁N₃O₃ 255.32 High rigidity; potential DDR1 inhibition
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-oxo, 2,8-diaza (one less nitrogen) C₁₃H₂₂N₂O₃ 254.33 Reduced nitrogen count may lower polarity and binding affinity
Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 4-oxo, phenyl substituent, conjugated double bond C₁₈H₂₃N₃O₃ 329.40 Enhanced lipophilicity (phenyl group); rigidity from double bond
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 2,4-dioxo, 1,3,8-triaza C₁₂H₁₉N₃O₄ 269.30 Increased polarity (two oxo groups); potential metabolic instability
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4-(4-fluorophenyl), 3-oxo, 2,8-diaza C₁₉H₂₄FN₂O₃ 347.41 Fluorine enhances bioavailability and metabolic resistance

Biological Activity

Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by a triaza framework, a tert-butyl group, and a carboxylate functionality. Its molecular formula is C12H21N3O3C_{12}H_{21}N_{3}O_{3} with a molecular weight of approximately 255.32 g/mol. The presence of functional groups such as carbonyl and carboxylate enhances its reactivity and potential interactions in biological systems .

Preliminary studies indicate that this compound may act as a therapeutic agent through various mechanisms:

  • Inhibition of Prolyl Hydroxylase Domain Enzymes (PHDs) : This compound belongs to a class of compounds that inhibit PHDs, which are critical in the regulation of hypoxia-inducible factors (HIFs). Inhibition of these enzymes can lead to increased levels of erythropoietin (EPO), making it a candidate for treating anemia .
  • Antiproliferative Effects : Research has shown that similar compounds exhibit antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .
  • Binding Affinity Studies : Interaction studies have demonstrated its binding affinity to specific biological targets, which is essential for elucidating its pharmacological profile and guiding further development efforts.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the reaction with N,N-dimethylformamide dimethyl acetal in toluene, resulting in the formation of isomeric condensation products with yields of 44% and 17% respectively.

Case Study: Inhibition of PHDs

A study highlighted the efficacy of triazaspiro compounds as pan-inhibitors of the PHD family. These compounds were optimized for their pharmacokinetic and pharmacodynamic profiles, showing promise in preclinical models for treating anemia by upregulating EPO levels .

Table: Comparison of Similar Compounds

Compound NameStructureUnique Features
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylateStructureContains two carbonyl groups; potential enhanced reactivity
Tert-butyl 3-(3-methoxycarbonylphenyl)methyl]-4-oxo-1-phenyStructureIncorporates a methoxy group; altered solubility properties
Tert-butyl 3-[[(2S)-2-(trifluoromethyl)morpholin]-4-yl]methyl]-StructureFeatures trifluoromethyl substitution; unique electronic properties

This table illustrates variations in functional groups and structural modifications that may influence their biological activity compared to this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate in laboratory settings?

  • Methodological Answer : Despite the absence of classified hazards (GHS "No data" status), stringent safety measures are advised. Use nitrile gloves, chemical-resistant lab coats, and eye protection. Inspect gloves for integrity before use and dispose of contaminated PPE properly. Avoid skin contact and ensure adequate ventilation. These protocols align with SDS recommendations for structurally similar spirocyclic compounds .

Q. How can researchers determine the purity of this compound using analytical methods?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is a primary method, as referenced in purity assessments for related tert-butoxycarbonyl-protected compounds (e.g., 95–97% purity via HPLC in commercial catalogs). Validate methods using internal standards and ensure column compatibility for polar spirocyclic structures .

Q. What storage conditions are critical to maintain the compound’s stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Monitor for moisture ingress and degradation via periodic NMR or HPLC analysis. Supplier guidelines emphasize prompt use post-purchase to mitigate instability risks .

Q. How should researchers interpret safety data sheets (SDS) that lack complete hazard classifications?

  • Methodological Answer : Treat compounds with "No data" GHS classifications as potentially hazardous. Cross-reference SDS from analogous compounds (e.g., tert-butyl carboxylates) and adopt worst-case handling protocols. Document risk assessments using institutional guidelines and peer-reviewed literature on spirocyclic amine reactivity .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor degradation products via LC-MS and quantify Boc group cleavage using kinetic modeling. Compare results with structurally related azaspiro compounds to identify common degradation motifs .

Q. What strategies resolve contradictions in spectral data (e.g., NMR) for structural confirmation?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping spirocyclic protons), employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial proximity analysis. Compare experimental data with computational predictions (DFT-optimized structures) to validate assignments .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or acidic environments?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and identify susceptible sites (e.g., the 3-oxo group). Simulate reaction pathways for Boc deprotection under acidic conditions (e.g., TFA) and validate with experimental FT-IR monitoring of carbonyl stretching frequencies .

Q. What experimental controls are essential when synthesizing derivatives of this compound?

  • Methodological Answer : Include negative controls (e.g., reaction without catalyst) to rule out non-specific side reactions. Use deuterated solvents for in-situ NMR reaction monitoring. For azaspiro ring functionalization, track steric effects via X-ray crystallography or molecular docking studies .

Data Contradiction Analysis

  • Example : SDS documents for similar tert-butyl carboxylates recommend rigorous PPE despite "No known hazard" classifications . This discrepancy arises from incomplete toxicological data. Researchers should adopt precautionary principles, citing OSHA’s hierarchy of controls (e.g., substitution, engineering controls) when handling novel spirocyclic amines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate

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